In-Depth Technical Guide to 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene
In-Depth Technical Guide to 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
CAS Numbers: 158579-81-8, 85578-47-8
Introduction
2-Chloro-4-nitro-1-(trifluoromethoxy)benzene is a halogenated nitroaromatic compound. Its structure, featuring a trifluoromethoxy group, a nitro group, and a chlorine atom on a benzene ring, makes it a potentially valuable intermediate in synthetic organic chemistry. Such compounds are often explored as building blocks in the development of novel pharmaceuticals and agrochemicals. The electron-withdrawing nature of the nitro and trifluoromethoxy groups, combined with the presence of a reactive chlorine atom, suggests its utility in nucleophilic aromatic substitution reactions, a cornerstone of many synthetic pathways in drug discovery.
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules of therapeutic interest. For instance, related chlorinated and nitrated aromatic compounds serve as precursors to a wide array of biologically active molecules. The trifluoromethoxy group, in particular, is often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and bioavailability.
Physicochemical Properties
A summary of the available quantitative data for 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene is presented below. It is important to note that some discrepancies exist in the reported values across different suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 158579-81-8, 85578-47-8 | Multiple chemical suppliers |
| Molecular Formula | C₇H₃ClF₃NO₃ | Multiple chemical suppliers |
| Molecular Weight | 241.55 g/mol | Multiple chemical suppliers |
| Appearance | White to yellow powder or crystals | BLD Pharmatech |
| Melting Point | 55-57 °C | ChemBK |
| Boiling Point | 241 °C | ChemBK |
| Density | 1.572 g/cm³ | ChemBK |
| Flash Point | 100 °C | ChemBK |
| Storage Temperature | 2-8 °C, Sealed in dry conditions | BLD Pharmatech, ChemShuttle |
Experimental Protocols: Synthesis
Representative Synthetic Protocol:
The synthesis of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene could potentially be achieved through the reaction of 2-chloro-4-nitrophenol with a trifluoromethylating agent or by the reaction of a suitable trifluoromethoxylated benzene derivative. A more direct, albeit generalized, method suggested by some sources involves the reaction of 2-chloro-4-nitrobenzotrifluoride with trifluoromethanol.
A more detailed, analogous procedure for a related compound, 2-(2-chloro-4-trifluoromethylphenoxy)nitrobenzene, is described as follows and can serve as a methodological reference:
Synthesis of 2-(2-chloro-4-trifluoromethylphenoxy)nitrobenzene:
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Reactants:
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2-fluoronitrobenzene (0.200 mol)
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2-chloro-4-trifluoromethylphenol (0.200 mol)
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Potassium carbonate (K₂CO₃) (0.220 mol)
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Dimethyl sulfoxide (DMSO) (150 ml)
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Procedure:
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A mixture of 2-fluoronitrobenzene, 2-chloro-4-trifluoromethylphenol, and potassium carbonate in DMSO is heated at 100 °C for six hours.
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The reaction mixture is then cooled and poured over ice.
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The aqueous mixture is extracted with ether.
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The organic phase is washed with water and saturated aqueous NaCl and subsequently dried with MgSO₄.
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The solvent is removed by evaporation under reduced pressure to yield the product.
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This protocol illustrates a typical nucleophilic aromatic substitution reaction that could be adapted for the synthesis of the target compound, likely by substituting the appropriate starting materials.
Logical Relationships and Workflows
The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted nitroaromatic compound, based on the representative protocol described above.
Applications in Drug Discovery and Development
While direct biological data for 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene is scarce, its potential as a scaffold or intermediate in drug discovery can be inferred from the properties of its constituent functional groups.
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Chlorinated Aromatic Compounds: The chlorine atom can modulate the electronic properties of the benzene ring and influence the binding affinity of a molecule to its biological target. It can also block metabolic pathways, thereby increasing the half-life of a drug.
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Nitroaromatic Compounds: The nitro group is a strong electron-withdrawing group and a versatile functional handle. It can be readily reduced to an amino group, which can then be further functionalized to build more complex molecular architectures. Nitroaromatic compounds themselves can exhibit biological activity; for example, they are found in some antimicrobial and anticancer agents.
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Trifluoromethoxy Group: The -OCF₃ group is a lipophilic electron-withdrawing group that is often used as a bioisostere for other groups to improve a compound's metabolic stability, membrane permeability, and binding affinity. Its introduction into a drug candidate can significantly enhance its pharmacokinetic profile.
Given these characteristics, 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene is a promising starting material for the synthesis of libraries of compounds for screening in various therapeutic areas. The combination of a reactive chlorine atom for substitution, a modifiable nitro group, and the beneficial properties of the trifluoromethoxy group makes it a versatile building block for medicinal chemists. For example, a related compound, 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, is known as an intermediate for dual ErbB-1/ErbB-2 tyrosine kinase inhibitors, suggesting that the core structure of the title compound could be relevant in the design of kinase inhibitors or other targeted therapies.
Safety and Handling
As with all nitroaromatic compounds, 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Chloro-4-nitro-1-(trifluoromethoxy)benzene is a chemical intermediate with significant potential for application in drug discovery and development. Its physicochemical properties, driven by the unique combination of its functional groups, make it an attractive building block for the synthesis of novel bioactive molecules. While specific experimental protocols and biological activity data for this compound are not extensively reported, its structural relationship to known pharmaceutical intermediates suggests that it warrants further investigation by researchers in the field. The provided representative synthesis workflow offers a starting point for its preparation and subsequent exploration in medicinal chemistry programs.
